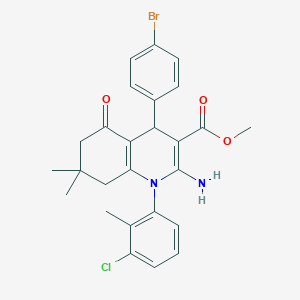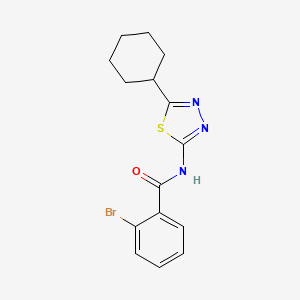
(4Z)-4-(2-iodobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a methylidene group, a nitrophenyl group, and an oxazol-5-one ring
Preparation Methods
The synthesis of (4Z)-4-[(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the iodophenyl and nitrophenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-4-[(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to (4Z)-4-[(2-IODOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include other oxazol-5-one derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific chemical reactivity and applications. For example, dichloroanilines are similar in that they contain an aniline ring with chlorine substitutions, but they differ significantly in their chemical behavior and uses .
Properties
Molecular Formula |
C17H11IN2O4 |
|---|---|
Molecular Weight |
434.18 g/mol |
IUPAC Name |
(4Z)-4-[(2-iodophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11IN2O4/c1-10-6-7-12(9-15(10)20(22)23)16-19-14(17(21)24-16)8-11-4-2-3-5-13(11)18/h2-9H,1H3/b14-8- |
InChI Key |
NFNTUHDCFURQNL-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3I)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3I)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)
![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B11539065.png)
![N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11539076.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11539077.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)

![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11539098.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11539112.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11539117.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)
![(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)
